(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol
Brand Name: Vulcanchem
CAS No.: 127592-29-4
VCID: VC0042269
InChI: InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol

CAS No.: 127592-29-4

Reference Standards

VCID: VC0042269

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol - 127592-29-4

CAS No. 127592-29-4
Product Name (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol
Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Standard InChI InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Standard InChIKey ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Synonyms (1R,2S,3R,4S)-rel-1,2,3,4-Tetrahydro-1,2,3,4-chrysenetetrol; 1,2,3,4-Tetrahydro-chrysene 1r,2t,3t,4c tetrol;
PubChem Compound 180465
Last Modified Nov 11 2021
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